![molecular formula C9H11FN2 B2645976 [1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine CAS No. 2355828-09-8](/img/structure/B2645976.png)

[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

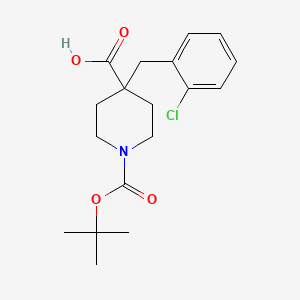

“[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 2355828-09-8 . It has a molecular weight of 166.2 . The compound is typically stored at -10 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2/c10-8-3-1-2-7 (12-8)9 (6-11)4-5-9/h1-3H,4-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine” is a liquid at room temperature . It’s stored at -10 degrees Celsius to maintain its stability .Scientific Research Applications

Novel Biased Agonists for Serotonin Receptors

Research has shown the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, demonstrating robust antidepressant-like activity. These compounds, designed for preferential signaling through ERK1/2 phosphorylation, exhibit high receptor affinity, selectivity, and favorable pharmacokinetic profiles, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antiviral Activity of Aminoadamantane Derivatives

Aminoadamantane derivatives, structurally related through the incorporation of cyclopropyl and methanamine groups, have been evaluated for antiviral activities against a range of viruses, including influenza A. Certain compounds demonstrated significant inhibition of the cytopathicity of influenza A virus, highlighting the specificity of these derivatives as anti-influenza agents (Kolocouris et al., 1994).

Met Kinase Inhibitor Development

In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds, by modifying the pyridine and pyridone rings, have shown improved solubility, kinase selectivity, and in vivo efficacy in cancer models, advancing to phase I clinical trials (Schroeder et al., 2009).

Antibacterial Agents and Their Synthesis

Research into antibacterial agents has led to the synthesis of 1-cyclopropyl-6-fluoro-8-alkoxyquinolones, exhibiting significant activity against a wide spectrum of bacteria. Modifications at the C8 position have been shown to influence phototoxicity and cytotoxicity, suggesting the importance of structural variations for therapeutic safety and efficacy (Sánchez et al., 1995).

Conformationally Restricted Homophenylalanine Analogs

The synthesis of 2-(2-Arylcyclopropyl)glycines as conformationally restricted homophenylalanine analogs demonstrates the application of cyclopropanation in producing optically pure compounds. Such research contributes to the development of novel amino acids and peptides with potential pharmaceutical applications (Demir et al., 2004).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

[1-(6-fluoropyridin-2-yl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHDUIYUCSDQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=NC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)

![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)

![5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2645902.png)

![ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B2645904.png)

![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)

![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)

![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)